(4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
(4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a bromophenyl group, and an oxazol-5(4H)-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as ethanol or acetonitrile.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
(4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and oxazol-5(4H)-one moieties can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- 3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate
Uniqueness
(4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a furan ring and an oxazol-5(4H)-one moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H12BrNO3 |
---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
(4E)-4-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H12BrNO3/c21-15-8-6-13(7-9-15)18-11-10-16(24-18)12-17-20(23)25-19(22-17)14-4-2-1-3-5-14/h1-12H/b17-12+ |
InChI Key |
QZODSRFPXZLOHI-SFQUDFHCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)O2 |
Origin of Product |
United States |
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